molecular formula C11H15NO3S B3018965 (S)-(1-(phenylsulfonyl)pyrrolidin-2-yl)methanol CAS No. 122030-80-2

(S)-(1-(phenylsulfonyl)pyrrolidin-2-yl)methanol

Cat. No. B3018965
CAS RN: 122030-80-2
M. Wt: 241.31
InChI Key: VDRGQWKLTZSRAY-JTQLQIEISA-N
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Description

Synthesis Analysis

Methanol can be produced from a variety of sources, including natural gas and biomass . The synthesis of methanol from biomass-derived syngas (a mixture of hydrogen and carbon monoxide) has been studied extensively . The process involves the use of a catalyst to facilitate the reaction, and the yield of methanol can be optimized by adjusting parameters such as temperature, pressure, and the ratios of the gases in the syngas .


Molecular Structure Analysis

Methanol has a simple molecular structure, consisting of a single carbon atom bonded to three hydrogen atoms and one hydroxyl (OH) group . This structure is what classifies methanol as an alcohol .


Chemical Reactions Analysis

Methanol can undergo a variety of chemical reactions. For example, it can be converted into formaldehyde, which is used in the production of many important industrial chemicals . The conversion of methanol into other chemicals typically involves the use of catalysts and carefully controlled reaction conditions .


Physical And Chemical Properties Analysis

Methanol is a colorless liquid that boils at 64.96 °C and solidifies at −93.9 °C . It is completely miscible in water . Methanol is also a clean-burning, biodegradable fuel .

Scientific Research Applications

Drug Discovery

Pyrrolidine derivatives, including [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol, are widely used in drug discovery . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional coverage, a phenomenon called "pseudorotation" .

Treatment of Human Diseases

Compounds with the pyrrolidine ring are used to treat various human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Selective Androgen Receptor Modulators (SARMs)

Pyrrolidine derivatives have been synthesized as selective androgen receptor modulators (SARMs) . For example, 4-(pyrrolidin-1-yl)benzonitrile derivatives have been developed as SARMs by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .

Physicochemical Parameter Modification

The introduction of heteroatomic fragments in molecules, such as pyrrolidine, is a strategic choice in medicinal chemistry. They are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Structural Diversity Generation

Heteroatomic saturated ring systems like pyrrolidine allow a greater chance of generating structural diversity . This is particularly useful in the development of clinically active drugs, which increasingly rely on the use of heterocyclic scaffolds .

Synthesis and Reaction Conditions

The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings, such as proline derivatives . This flexibility in synthesis and reaction conditions makes pyrrolidine derivatives valuable in various research applications .

Safety And Hazards

Methanol is toxic and can be harmful if swallowed, inhaled, or absorbed through the skin . It can cause visual disturbances and neurological damage . In severe cases, exposure to methanol can be fatal .

Future Directions

Research into methanol is ongoing, with a focus on improving its production from renewable sources and finding new uses for it as a fuel and chemical feedstock .

properties

IUPAC Name

[(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c13-9-10-5-4-8-12(10)16(14,15)11-6-2-1-3-7-11/h1-3,6-7,10,13H,4-5,8-9H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDRGQWKLTZSRAY-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol

CAS RN

122030-80-2
Record name [(2S)-1-(benzenesulfonyl)pyrrolidin-2-yl]methanol
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